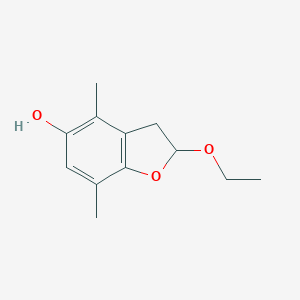
1-Isopropyl-2,2-dimethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-2,2-dimethylazetidine, also known as IPDA, is a cyclic secondary amine that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is synthesized through a multi-step process that involves the reaction of isopropylamine with 2,2-dimethylaziridine, followed by hydrogenation and cyclization.
Aplicaciones Científicas De Investigación
1-Isopropyl-2,2-dimethylazetidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-Isopropyl-2,2-dimethylazetidine has been studied as a potential chiral building block for the synthesis of new drugs.
In the field of materials science, 1-Isopropyl-2,2-dimethylazetidine has been used as a monomer for the synthesis of various polymers. For example, 1-Isopropyl-2,2-dimethylazetidine has been polymerized with maleic anhydride to form a copolymer that has been shown to have excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-2,2-dimethylazetidine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many pain medications. 1-Isopropyl-2,2-dimethylazetidine has been shown to bind to this receptor with high affinity, suggesting that it may have potential as a pain medication.
Biochemical and Physiological Effects
1-Isopropyl-2,2-dimethylazetidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Isopropyl-2,2-dimethylazetidine can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 1-Isopropyl-2,2-dimethylazetidine has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Isopropyl-2,2-dimethylazetidine in lab experiments is its unique properties. 1-Isopropyl-2,2-dimethylazetidine is a cyclic secondary amine, which makes it a potential chiral building block for the synthesis of new drugs. Additionally, 1-Isopropyl-2,2-dimethylazetidine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
However, there are also some limitations to using 1-Isopropyl-2,2-dimethylazetidine in lab experiments. For example, 1-Isopropyl-2,2-dimethylazetidine is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, the synthesis of 1-Isopropyl-2,2-dimethylazetidine can be challenging and requires several steps, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on 1-Isopropyl-2,2-dimethylazetidine. One area of interest is the development of new drugs based on 1-Isopropyl-2,2-dimethylazetidine. As mentioned earlier, 1-Isopropyl-2,2-dimethylazetidine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 1-Isopropyl-2,2-dimethylazetidine has been shown to bind to the mu-opioid receptor with high affinity, suggesting that it may have potential as a pain medication.
Another area of interest is the use of 1-Isopropyl-2,2-dimethylazetidine as a chiral building block for the synthesis of new drugs. 1-Isopropyl-2,2-dimethylazetidine is a cyclic secondary amine, which makes it a potential candidate for the synthesis of chiral compounds. Additionally, 1-Isopropyl-2,2-dimethylazetidine has been shown to have excellent adhesion properties when polymerized with maleic anhydride, suggesting that it may have potential applications in the field of materials science.
In conclusion, 1-Isopropyl-2,2-dimethylazetidine is a unique compound that has gained significant attention in recent years due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-Isopropyl-2,2-dimethylazetidine and its applications in various fields.
Métodos De Síntesis
The synthesis of 1-Isopropyl-2,2-dimethylazetidine involves several steps. First, isopropylamine is reacted with 2,2-dimethylaziridine in the presence of a catalyst to form a secondary amine. This intermediate is then hydrogenated to form the corresponding amine, which is subsequently cyclized to form 1-Isopropyl-2,2-dimethylazetidine. The overall process is shown below:
Propiedades
Número CAS |
179952-87-5 |
|---|---|
Nombre del producto |
1-Isopropyl-2,2-dimethylazetidine |
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-propan-2-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-7(2)9-6-5-8(9,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
OTQYMGLOOOLVOS-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC1(C)C |
SMILES canónico |
CC(C)N1CCC1(C)C |
Sinónimos |
Azetidine, 2,2-dimethyl-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)


![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)